2-Chloro-3-iodo-5-(trifluoromethyl)pyridine CAS number 505084-56-0
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine CAS number 505084-56-0
An In-Depth Technical Guide to 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 505084-56-0)
Introduction: A Strategic Building Block in Modern Chemistry
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Its strategic arrangement of three distinct functional groups—a trifluoromethyl moiety, a reactive iodine atom, and a less reactive chlorine atom—makes it a versatile and valuable building block for the synthesis of complex molecular architectures.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group, prized for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine core is a common scaffold in numerous pharmaceuticals. Most critically, the differential reactivity of the C-I and C-Cl bonds under cross-coupling conditions allows for programmed, regioselective introduction of substituents, enabling the rapid construction of diverse chemical libraries for screening and development.[3] This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and handling of this important intermediate.
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine are summarized below.
Structural and Physical Properties
The compound typically presents as a solid at room temperature. Key identifiers and physical constants are crucial for experimental design and safety assessments.
Caption: Chemical structure of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine.
| Property | Value | Source(s) |
| CAS Number | 505084-56-0 | |
| Molecular Formula | C₆H₂ClF₃IN | |
| Molecular Weight | 307.44 g/mol | |
| Physical Form | Solid | |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 85-86 °C (at 8 Torr) | [4] |
| Density | ~2.046 g/cm³ (Predicted) | [4] |
| InChI Key | ARJOLVRUWVHCRI-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1cnc(Cl)c(I)c1 |
Spectroscopic Data
While specific spectra are proprietary to suppliers, typical analytical data sets are available for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are essential for confirming structural integrity and purity.[5] Predicted mass spectrometry data indicates a monoisotopic mass of 306.88727 Da.
Proposed Synthesis Pathway
The rationale for this approach is twofold:
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Precursor Availability: 2-chloro-5-(trifluoromethyl)pyridine is a common intermediate synthesized via multi-step processes from 3-picoline.[6]
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Regioselectivity: The electron-withdrawing nature of the -CF₃ group and the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. However, the C-3 position is the most favorable site for electrophilic attack among the available C-H bonds, allowing for directed iodination.
Caption: A plausible workflow for the synthesis of the target compound.
Representative Experimental Protocol (Proposed)
This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.
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Reaction Setup: To a dry, three-necked flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled THF. To this, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the lithiated intermediate.
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Expertise Note: LDA is a strong, non-nucleophilic base ideal for achieving regioselective deprotonation at the C-3 position, which is activated by the adjacent chloro group. The low temperature is critical to prevent side reactions and decomposition.
-
-
Iodination: Prepare a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid, indicated by the disappearance of the iodine color. Allow the mixture to stir for an additional 2 hours at this temperature.
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Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-chloro-3-iodo-5-(trifluoromethyl)pyridine.
Chemical Reactivity and Synthetic Potential
The primary value of this molecule lies in its capacity for selective, sequential functionalization, driven by the different reactivities of the carbon-halogen bonds.
Principle of Regioselective Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) catalyst is the determining factor for which halide reacts. The bond strength and reactivity follow the trend: C-I > C-Br > C-Cl .[3]
For 2-chloro-3-iodo-5-(trifluoromethyl)pyridine, the C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the C-3 position while leaving the C-2 chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.
Caption: The C-I bond reacts preferentially, enabling sequential derivatization.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the selective arylation at the C-3 position.[2][7]
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Reaction Setup: In a Schlenk flask, combine 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
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Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like SPhos or XPhos (4-5 mol%).
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Solvent and Degassing: Add an anhydrous solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Trustworthiness Note: Rigorous exclusion of oxygen is paramount for the stability and catalytic activity of the Pd(0) species, preventing catalyst deactivation and ensuring high yields.[7]
-
-
Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
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Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography to yield the 2-chloro-3-aryl-5-(trifluoromethyl)pyridine derivative.
Safety, Handling, and Storage
Proper handling is essential due to the compound's toxicological profile.
| Hazard Information | Precautionary Measures & Storage |
| GHS Pictogram: GHS06 (Skull and Crossbones) | Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |
| Signal Word: Danger | Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, dark place. Recommended storage temperature is 2–8 °C.[4] |
| Hazard Statement: H301 (Toxic if swallowed) | First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. |
| Precautionary Statement: P301 + P310 | Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations. |
(Data sourced from Sigma-Aldrich Safety Data Sheet and other suppliers).
Conclusion
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose utility is defined by its predictable regioselectivity. The pronounced difference in reactivity between its iodo and chloro substituents allows chemists to employ it as a linchpin in sequential cross-coupling strategies. This enables the efficient and controlled synthesis of highly decorated pyridine scaffolds, which are central to the discovery of new pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling is key to unlocking its full potential in research and development programs.
References
- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
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EP0110690A1 - Preparation of (trifluoromethyl)pyridines. European Patent Office. [Link]
- CN112159350A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine.
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Fujikawa, S., et al. PubMed Central (PMC), NIH. [Link]
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The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Chloro-5-iodo-3-(trifluoromethyl)pyridine - ChemBK. [Link]
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Use of Blue Agar CAS Assay for Siderophore Detection - Perez-Miranda, S., et al. PubMed Central (PMC), NIH. [Link]
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Can anyone help me prepare liquid CAS media for the detection of siderophores? - ResearchGate. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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